![molecular formula C20H18N2O3S B11620853 N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11620853.png)
N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
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Overview
Description
N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylamine with a suitable acylating agent to form an amide intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
2-methoxy-5-((phenylamino)methyl)phenol: This compound has a similar structure but lacks the thiophene ring, which may result in different biological activities.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group but has different substituents, leading to variations in its chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiophene ring, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N2O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-25-16-11-6-5-10-15(16)21-19(18(23)14-8-3-2-4-9-14)22-20(24)17-12-7-13-26-17/h2-13,19,21H,1H3,(H,22,24) |
InChI Key |
VGBWQJLQVBTLMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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